molecular formula C18H22N2O3 B14146584 2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 1039366-26-1

2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B14146584
CAS No.: 1039366-26-1
M. Wt: 314.4 g/mol
InChI Key: SCCFPAMTAIFDLY-UHFFFAOYSA-N
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Description

2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a member of the beta-carboline family, which are heterocyclic compounds containing an indole fused to a pyridine ring. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and human tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-carboline derivatives, including 2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, typically involves the Pictet-Spengler reaction. This reaction condenses tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of beta-carboline derivatives may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitro compounds

Major Products Formed

Scientific Research Applications

2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with DNA. These interactions lead to its diverse biological effects, including neuroprotection, anti-inflammation, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
  • 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid
  • 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Uniqueness

2-acetyl-1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

CAS No.

1039366-26-1

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

2-acetyl-1-butyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C18H22N2O3/c1-3-4-9-15-17-13(12-7-5-6-8-14(12)19-17)10-16(18(22)23)20(15)11(2)21/h5-8,15-16,19H,3-4,9-10H2,1-2H3,(H,22,23)

InChI Key

SCCFPAMTAIFDLY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=C(CC(N1C(=O)C)C(=O)O)C3=CC=CC=C3N2

Origin of Product

United States

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